

Toxicological Profile of Butylphenyl Methylpropional: A Technical Guide

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Compound of Interest

Compound Name: *Liral*

Cat. No.: *B10858300*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylphenyl Methylpropional (p-BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. However, mounting toxicological evidence, particularly concerning its reproductive toxicity, has led to significant regulatory restrictions, including a ban on its use in cosmetics in the European Union and the United Kingdom. This technical guide provides a comprehensive overview of the toxicological profile of Butylphenyl Methylpropional, consolidating key data from non-clinical studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. The information presented herein is based on evaluations by major regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS).

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-(4-tert-Butylbenzyl)propionaldehyde	[SCCS/1591/17]
INCI Name	Butylphenyl Methylpropional	[SCCS/1591/17]
Common Name	Lilial, p-BMHCA	[SCCS/1591/17]
CAS Number	80-54-6	[SCCS/1591/17]
EC Number	201-289-8	[SCCS/1591/17]
Molecular Formula	C14H20O	Wikipedia
Molecular Weight	204.31 g/mol	Wikipedia
Physical State	Colorless to pale yellow liquid	Cosmetics Info
Odor	Strong, floral, reminiscent of lily of the valley	[1]
Purity	Typically ≥99.5% (w/w)	[2]
Stability	Susceptible to auto-oxidation; stabilized with alpha-tocopherol	[2][3]

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of Butylphenyl Methylpropional

Route	Species	Guideline	LD50/LC50	95% Confidence Limits	Reference
Oral	Rat	Based on OECD 401	1390 mg/kg bw	1019 - 1867 mg/kg bw	[SCCS/1540/ 14]
Dermal	Rabbit	-	>5000 mg/kg bw	-	[SCCS/1540/ 14]
Dermal	Rat	-	>2000 mg/kg bw	-	[SCCS/1540/ 14]
Inhalation	Rat	-	No mortalities at saturated atmosphere (7h)	-	[SCCS/1540/ 14]

Sub-chronic Toxicity

Table 2: 90-Day Sub-chronic Oral Toxicity in Rats

Endpoint	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Observations at LOAEL	Reference
Systemic Toxicity (males & females)	5	25	Decreased plasma cholinesterase activity, effects on adrenal glands (females)	[4][5]
Testicular Toxicity (males)	25	50	Testicular toxicity and spermatotoxic effects	[4][5]

Reproductive and Developmental Toxicity

Table 3: Reproductive and Developmental Toxicity

Study Type	Species	NOAEL (mg/kg bw/day)	Key Findings	Reference
Extended One-Generation Reproduction Toxicity Study (EOGRTS)	Rat	3 (systemic toxicity in F0, F1, and adolescent animals)	Liver toxicity	[4]
Developmental Toxicity	Rat	5 (maternal and prenatal)	Developmental toxicity accompanied by systemic toxicity in dams	[6]

Skin Sensitization

Table 4: Skin Sensitization Potential (Local Lymph Node Assay - LLNA)

Vehicle	EC3 Value	Classification	Reference
Ethanol	2.9%	Sensitizer	RIFM
Diethyl Phthalate (DEP)	4.1%	Sensitizer	RIFM

*EC3 (Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation) is a measure of the allergenic potency.

Genotoxicity

The genotoxic potential of Butylphenyl Methylpropional has been extensively investigated. While some in vitro assays showed equivocal results, these were not considered relevant due to a lack of reproducibility and procedural insufficiencies.[\[4\]](#)[\[7\]](#) An in vivo micronucleus assay in

mice yielded negative results, leading to the overall conclusion by the SCCS that Butylphenyl Methylpropional is unlikely to pose a genotoxic hazard to humans.[4][7]

Carcinogenicity

No long-term carcinogenicity studies are available for Butylphenyl Methylpropional.[4] However, the absence of pre-neoplastic lesions in short-term toxicity studies and the negative in vivo genotoxicity data suggest a low carcinogenic potential.[4]

Experimental Protocols

Acute Oral Toxicity (LD50 in Rats)

- Guideline: Based on OECD Test Guideline 401.
- Species: Wistar rats (5 males and 5 females per group).
- Vehicle: 0.5% aqueous solution of carboxymethyl cellulose.
- Administration: Single oral gavage.
- Dose Levels: 681, 1000, 1470, 2150, and 3160 mg/kg bw.
- Observation Period: 14 days.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy. [SCCS/1540/14]

90-Day Sub-chronic Oral Toxicity Study in Rats

- Guideline: OECD Test Guideline 408.
- Species: Wistar rats.
- Administration: Daily oral gavage for 90 days.
- Dose Levels: 0, 5, 25, and 50 mg/kg bw/day.

- Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including plasma cholinesterase), urinalysis, organ weights, and comprehensive histopathology of tissues and organs. Special attention was given to the male reproductive organs. [SCCS/1540/14, 4]

Extended One-Generation Reproduction Toxicity Study (EOGRTS)

- Guideline: Based on OECD Test Guideline 443.
- Species: Wistar rats.
- Administration: Oral administration of encapsulated Butylphenyl Methylpropional.
- Dose Levels: 1, 3, or 10 mg/kg bw/day.
- Study Design: The test substance was administered to young male and female rats (F0 generation) before mating, during mating, gestation, and lactation. The F1 offspring were also evaluated for developmental and reproductive endpoints.
- Endpoints:
 - Parental (F0 and F1): General systemic toxicity, reproductive performance (mating, fertility, gestation length), and organ weights.
 - Offspring (F1 and F2): Viability, growth, developmental landmarks, and reproductive organ development and function.[4][8]

Skin Irritation in Rabbits

- Method: Based on the method described in Annex V of EEC Directive 79/831.
- Species: New Zealand White rabbits.
- Application: 0.5 mL of the neat test substance was applied to a 2.5 cm square surgical lint patch on the clipped skin of the flank. The application site was covered with an occlusive dressing for 4 hours.

- Observation Period: Scoring for erythema and edema was performed at 1, 24, 48, and 72 hours after patch removal.
- Results: Neat Butylphenyl Methylpropional was found to be irritating to the skin of rabbits. [SCCS/1540/14]

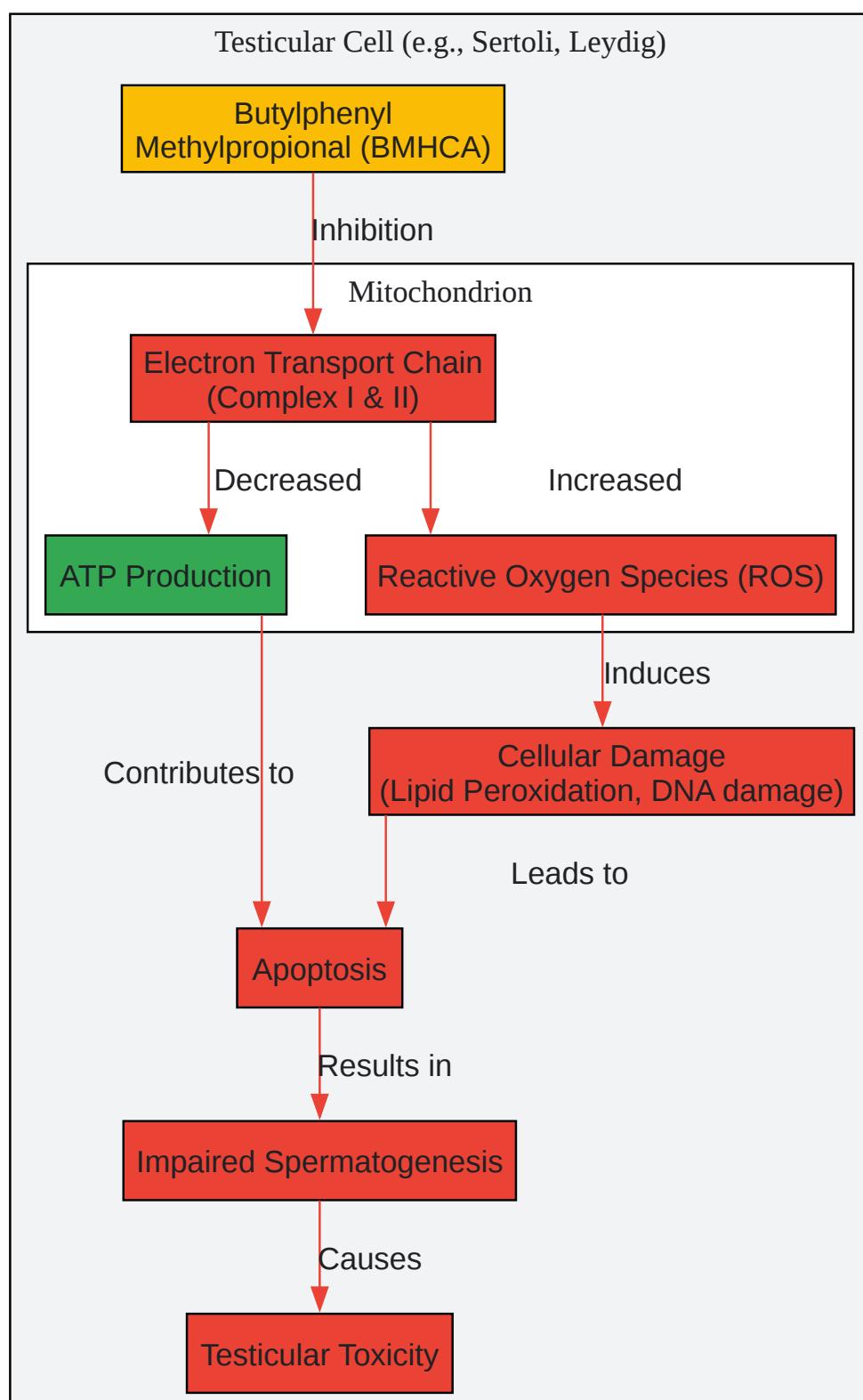
Skin Sensitization: Local Lymph Node Assay (LLNA)

- Guideline: OECD Test Guideline 429.
- Species: CBA/Ca or CBA/J mice.
- Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
- Endpoint: Proliferation of lymphocytes in the draining auricular lymph nodes is measured on day 6 by the incorporation of 3H-methyl thymidine. A substance is classified as a sensitizer if the Stimulation Index (SI) is 3 or greater. The EC3 value is the estimated concentration of the chemical required to produce a stimulation index of 3.

Visualizations: Pathways and Workflows

Proposed Mechanism of Testicular Toxicity

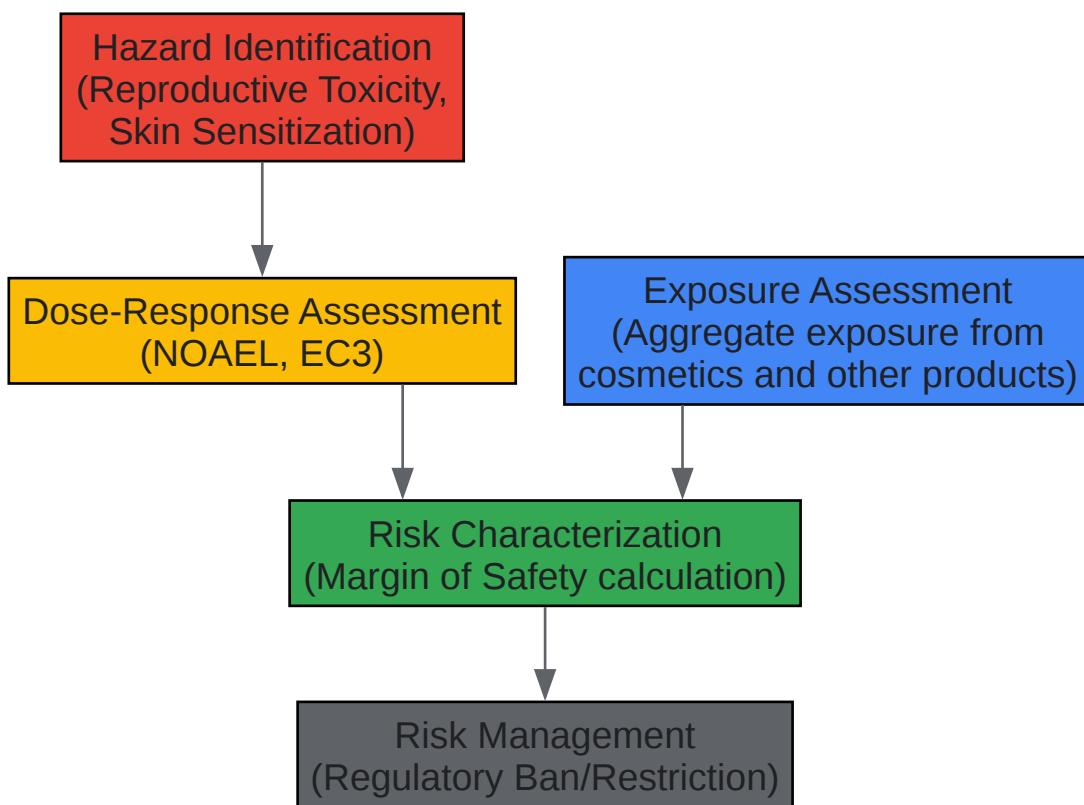
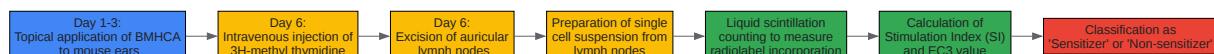
Recent research suggests that the reproductive toxicity of Butylphenyl Methylpropional may not be primarily mediated by endocrine disruption but rather through direct cellular toxicity. A proposed mechanism involves the induction of mitochondrial dysfunction.

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Caption: Proposed mitochondrial toxicity pathway of Butylphenyl Methylpropional in testicular cells.

Experimental Workflow for Skin Sensitization (LLNA)

The Local Lymph Node Assay (LLNA) is a standard *in vivo* method for assessing the skin sensitization potential of a substance.



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